2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c20-13-7-5-12(6-8-13)9-26-17(28)14-3-1-2-4-15(14)23-19(26)29-10-16(27)24-18-21-11-22-25-18/h1-8,11H,9-10H2,(H2,21,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHGHMWPXXPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=NN3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including a quinazolinone core and triazole moiety, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 458.5 g/mol. The structure includes:
- Quinazolinone Core : Known for various biological activities, including anticancer and antimicrobial properties.
- Fluorobenzyl Group : Enhances lipophilicity and biological activity.
- Thioether Linkage : Implicated in enzyme inhibition mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to specific enzymes, disrupting metabolic pathways crucial for cellular function.
- Receptor Interaction : It modulates signal transduction pathways by interacting with cellular receptors.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, positioning it as a potential anticancer agent.
Anticancer Activity
Studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance:
- A study indicated that certain quinazolinone derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways .
- The specific compound discussed has shown promise in inhibiting tumor growth in various cancer models.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related quinazolinone compounds:
- Compounds similar to 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Experimental Data
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy as a drug candidate. Research into its absorption, distribution, metabolism, and excretion (ADME) profile is ongoing:
- Absorption : Studies suggest that modifications to the structure can enhance bioavailability.
- Metabolism : The presence of fluorine in the molecule may influence metabolic pathways, potentially leading to prolonged action.
- Excretion : Investigations into the excretion routes are necessary for understanding long-term effects and toxicity.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on carbonic anhydrase isoforms (CA IX and CA XII), which are implicated in tumor growth and metastasis. Research indicates that derivatives of quinazolinones can selectively inhibit these enzymes, making them potential candidates for cancer therapy .
- Antitumor Activity : Studies have demonstrated that the compound exhibits antitumor properties by modulating enzyme activity and receptor signaling pathways crucial for cancer progression. Its structural similarities to other quinazoline derivatives further support its anticancer potential .
Applications in Drug Development
The unique combination of functional groups in this compound allows for various applications in drug development:
- Cancer Therapeutics : Its selective inhibition of carbonic anhydrase isoforms positions it as a promising candidate for developing targeted cancer therapies. The ability to modulate tumor microenvironments through enzyme inhibition is particularly noteworthy .
- Antimicrobial Agents : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This opens avenues for exploring its effectiveness against bacterial infections, especially those resistant to conventional antibiotics .
- Anti-inflammatory Agents : The compound's potential as an anti-inflammatory agent is being investigated, particularly in conditions involving chronic inflammation such as arthritis and cardiovascular diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- Synthesis Pathways : Multiple synthetic routes have been developed to produce this compound, highlighting the complexity involved in its synthesis. These methods often involve multi-step reactions that yield high purity products suitable for biological testing .
- In Vitro Studies : In vitro assays have confirmed the inhibitory activity against specific cancer cell lines, showcasing the compound's potential as an anticancer agent. For instance, compounds derived from similar quinazoline structures exhibited IC50 values in the nanomolar range against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
